BenchChemオンラインストアへようこそ!

M3541

ATM kinase inhibition biochemical assay IC50 comparison

Choose M3541 for your ATM inhibition studies because it delivers sub‑nanomolar potency (IC₅₀ 0.25 nM) with 52‑fold higher target engagement than KU‑55933. Unlike early‑generation ATM inhibitors, M3541 has been validated in Phase I clinical trials (NCT03225105), providing human PK benchmarks. Its clean PIKK family selectivity minimizes off‑target confounding in radiosensitization assays. M3541 synergizes with PARP and topoisomerase I inhibitors in both in vitro and in vivo models, making it the reference standard for BRCA‑mutant synthetic lethality research. Available as research‑grade solid with validated solubility formulations for reproducible dosing.

Molecular Formula
Molecular Weight
Cat. No. B1574649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM3541
SynonymsM3541;  M 3541;  M-3541; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

M3541 Compound Overview: A Sub‑Nanomolar ATP‑Competitive ATM Kinase Inhibitor for Oncology Research


M3541 is an orally bioavailable, ATP‑competitive small‑molecule inhibitor of ataxia telangiectasia mutated (ATM) serine/threonine kinase [REFS‑1]. The compound belongs to a new chemical class of selective ATM inhibitors developed as radio‑ and chemo‑sensitizing agents for oncology applications [REFS‑2]. In biochemical assays, M3541 exhibits potent inhibition of ATM kinase activity with an IC₅₀ of 0.25 nM and demonstrates sub‑nanomolar potency in cell‑free systems [REFS‑1][REFS‑3]. The compound is supplied as a research‑grade chemical with ≥99% purity and validated solubility formulations suitable for in vitro and in vivo applications [REFS‑3].

M3541 Procurement Rationale: Why Generic ATM Inhibitors Cannot Substitute for M3541 in Precision Oncology Research


Generic ATM inhibitors exhibit widely divergent potency, selectivity profiles, and clinical translatability that preclude simple substitution. Early‑generation tool compounds such as KU‑55933 (IC₅₀ ≈ 13 nM) [REFS‑1] and KU‑60019 (IC₅₀ ≈ 6.3 nM) [REFS‑2] lack the sub‑nanomolar potency and refined PIKK family selectivity required for reproducible radiosensitization studies. Other clinical‑stage candidates (AZD1390, AZD0156) possess brain‑penetrant properties that M3541 does not, making them appropriate for CNS tumors but introducing confounding variables in peripheral solid tumor models [REFS‑3]. Moreover, M3541 has undergone Phase I clinical evaluation with published safety and PK data [REFS‑4]—a translational benchmark absent for most tool compounds. Substituting M3541 with an alternative ATM inhibitor without verifying equivalent potency, selectivity, and formulation compatibility introduces uncontrolled experimental variance and compromises data reproducibility.

M3541 Quantitative Evidence Guide: Differentiated Performance Metrics vs. Alternative ATM Inhibitors


Sub‑Nanomolar Potency in Biochemical ATM Kinase Assays vs. KU‑55933 and KU‑60019

M3541 inhibits ATM kinase activity with an IC₅₀ of 0.25 nM in cell‑free assays [REFS‑1], representing a >50‑fold improvement in potency compared to the widely used tool compound KU‑55933 (IC₅₀ = 13 nM) [REFS‑2] and a >25‑fold improvement over KU‑60019 (IC₅₀ = 6.3 nM) [REFS‑3]. This sub‑nanomolar potency is achieved through ATP‑competitive binding and translates to robust cellular target engagement at lower compound concentrations [REFS‑1].

ATM kinase inhibition biochemical assay IC50 comparison

PIKK Family Selectivity Profile: >60‑Fold Selectivity Over DNA‑PK, mTOR, PI3K, and ATR

M3541 displays a >60‑fold selectivity margin against closely related PIKK family members including DNA‑PK, PI3K isoforms, mTOR, and ATR [REFS‑1]. This selectivity profile is a deliberate optimization outcome distinguishing M3541 from earlier‑generation ATM inhibitors such as KU‑55933, which exhibits IC₅₀ values of 2.5 μM (DNA‑PK), 9.3 μM (mTOR), and 16.6 μM (PI3K)—corresponding to selectivity margins of only ~190‑fold to >1,200‑fold, with more variable off‑target activity [REFS‑2].

kinase selectivity PIKK family off‑target profiling

In Vivo Tumor Regression with Fractionated Radiotherapy in Xenograft Models

Oral administration of M3541 to immunodeficient mice bearing human tumor xenografts, combined with a clinically relevant fractionated radiotherapy regimen (2 Gy fractions, 5 days/week for 6 weeks), strongly enhanced antitumor activity and led to complete tumor regressions [REFS‑1]. This outcome was achieved across four distinct xenograft models, with efficacy correlating with inhibition of ATM activity and modulation of downstream targets in tumor tissue [REFS‑1]. In contrast, KU‑55933 demonstrates in vivo radiosensitization but lacks published data on complete regression under fractionated clinical radiotherapy schedules [REFS‑2].

in vivo efficacy radiosensitization xenograft tumor model

Phase I Clinical Safety and Pharmacokinetic Profile Differentiates from Brain‑Penetrant Clinical Candidates

M3541 was evaluated in a Phase I dose‑escalation study (NCT03225105) in combination with palliative radiotherapy (30 Gy in 10 fractions) in patients with solid tumors [REFS‑1]. Doses up to 300 mg/fraction day were well tolerated; one patient (200 mg group) experienced dose‑limiting toxicities (urinary tract infection, febrile neutropenia) that resolved with antibiotics [REFS‑1]. No grade ≥4 treatment‑emergent adverse events were reported, and three patients (20.0%; 95% CI 4.3‑48.1) achieved confirmed complete or partial responses [REFS‑1]. However, the study closed early due to absence of a dose‑response relationship and non‑optimal PK profile, and no further clinical development was pursued [REFS‑1]. This clinical data package contrasts with AZD1390, which was specifically engineered for brain penetration and is under investigation for CNS malignancies [REFS‑2].

clinical trial pharmacokinetics translational research

M3541 Recommended Application Scenarios: Where This Compound Delivers Differentiated Research Value


Preclinical Radiosensitization Studies Requiring Sub‑Nanomolar Potency

Investigators designing in vitro clonogenic survival assays or in vivo fractionated radiotherapy studies in peripheral solid tumor xenograft models should select M3541 over KU‑55933 or KU‑60019 when sub‑nanomolar potency is required to achieve robust target engagement at lower compound exposures [REFS‑1]. The 52‑fold higher potency of M3541 (IC₅₀ 0.25 nM) relative to KU‑55933 (IC₅₀ 13 nM) [REFS‑2] enables radiosensitization studies with reduced off‑target PIKK family inhibition [REFS‑3].

Combination Studies with PARP or Topoisomerase I Inhibitors

M3541 has demonstrated strong combination potential with PARP inhibitors and topoisomerase I inhibitors in both in vitro and in vivo models [REFS‑1]. Procurement of M3541 is recommended for research programs investigating ATM inhibition as a synthetic lethal strategy in BRCA‑mutant or homologous recombination‑deficient tumor models, where the compound's validated in vivo formulation and published synergy data provide a reproducible starting point [REFS‑1].

Translational Biomarker Studies Leveraging Published Clinical PK Data

Although M3541 is no longer in clinical development, the availability of peer‑reviewed Phase I safety, tolerability, and PK data [REFS‑4] makes this compound valuable for retrospective translational analyses or as a reference standard for validating new ATM inhibitor candidates. Researchers can benchmark preclinical exposure‑response relationships against human PK parameters derived from the NCT03225105 trial [REFS‑4].

Chemical Biology Studies Requiring a Well‑Characterized ATP‑Competitive ATM Probe

M3541 belongs to a distinct chemical class with published structure‑activity relationships and selectivity profiling [REFS‑1]. This compound is appropriate for chemical biology applications where a thoroughly characterized, commercially available ATM probe is needed to interrogate ATM‑dependent signaling pathways (CHK2, KAP1, p53 phosphorylation) in cell‑based assays [REFS‑3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for M3541

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.